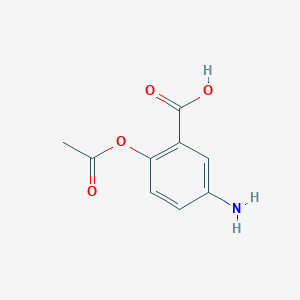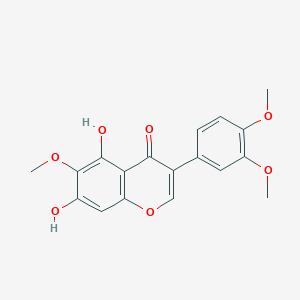
Dalspinosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dalspinosin is a natural product found in Juniperus excelsa, Araucaria angustifolia, and other organisms with data available.
Applications De Recherche Scientifique
1. Nanoparticle Synthesis and Medical Applications
Dalspinosin, an isoflavone, has been used in the phyto-mediated synthesis of gold nanoparticles (AuNPs). It acts as both a reducing and a capping agent in this process. The synthesized AuNPs, characterized by various techniques, were found to be spherical with a size of 7.5 nm and stable for seven months. They exhibited good antioxidant, anti-inflammatory, and moderate antimicrobial activities against various bacterial and fungal strains. These nanoparticles also demonstrated significant catalytic activity in chemical reactions, suggesting potential applications in medical and industrial fields (Chidambaram, Lakshmanan, & Nagarajan, 2017).
2. Cancer Treatment and Traditional Medicine
Although not directly related to Dalspinosin, research on similar isoflavonoids from plants like Dalbergia horrida, which yields Dalspinosin, has shown potential in cancer treatment. These compounds have exhibited analgesic, anti-inflammatory, CNS depressant, and mild antibacterial properties, which could be beneficial in developing novel treatments for various diseases (Narayanan, Rao, Shanmugam, Gopalakrishnan, & Devi, 2007).
3. Antioxidant Properties and Health Benefits
Dalspinosin has been studied for its antioxidant properties. It was evaluated along with other flavonoids for their efficiency in scavenging free radicals. These studies help in understanding the potential health benefits of Dalspinosin in preventing oxidative stress-related diseases (Rajendran, Manisankar, Gandhidasan, & Murugesan, 2004).
Propriétés
Nom du produit |
Dalspinosin |
|---|---|
Formule moléculaire |
C18H16O7 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-12-5-4-9(6-13(12)23-2)10-8-25-14-7-11(19)18(24-3)17(21)15(14)16(10)20/h4-8,19,21H,1-3H3 |
Clé InChI |
MZERYTHMEZCPQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC |
Synonymes |
7-O-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside dalspinosin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



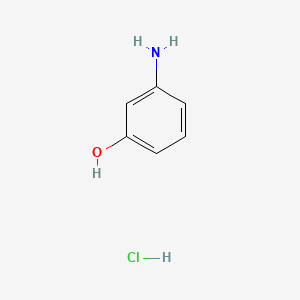
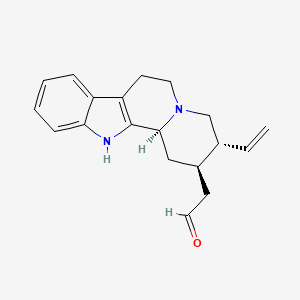
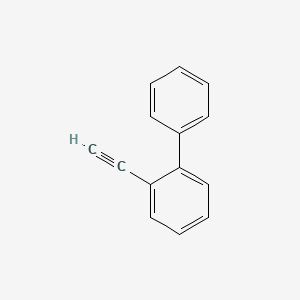
![(3R,4S,5S,6R,7R,9R,10Z,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1254764.png)
![(2S,5S,6R)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1254765.png)
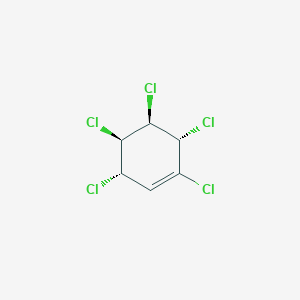

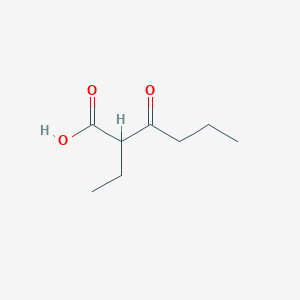
![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)
![(1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione](/img/structure/B1254775.png)
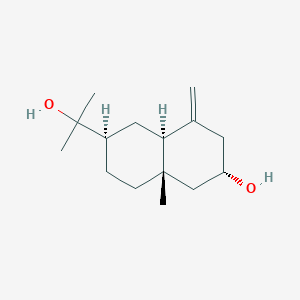
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
